5,7-Dimethylbenzo[b]thiophene
Description
Significance of Benzo[b]thiophene Core Structures in Heterocyclic Chemistry
The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in the realm of heterocyclic chemistry. molaid.comcymitquimica.com This aromatic heterocyclic system is found in a variety of natural products and has become a cornerstone for the development of numerous synthetic compounds. researchgate.net The presence of the electron-rich sulfur atom and the planar structure of the molecule contribute to its ability to interact with various enzymes and receptors, making it a recurring motif in medicinal chemistry. researchgate.net The stability of the benzo[b]thiophene core, coupled with its capacity for diverse functionalization, has established it as a versatile building block in organic synthesis. thieme-connect.com
Overview of Substituted Benzo[b]thiophenes in Organic Synthesis and Materials Science Research
Substituted benzo[b]thiophenes are compounds where one or more hydrogen atoms on the benzo[b]thiophene core have been replaced by other functional groups. These substitutions can dramatically influence the molecule's physical, chemical, and biological properties. In organic synthesis, substituted benzo[b]thiophenes serve as crucial intermediates for constructing more complex molecules. acs.org Their derivatives have been investigated for a wide array of applications, including as pharmaceuticals. researchgate.net
In the field of materials science, the unique electronic and photophysical properties of substituted benzo[b]thiophenes are of great interest. researchgate.net They have been explored for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The ability to tune the electronic properties through substitution makes them attractive candidates for creating novel functional materials. cymitquimica.comsmolecule.com
Specific Focus on Dimethylated Benzo[b]thiophenes as Key Molecular Scaffolds
While extensive research exists for some dimethylated isomers, specific data for 5,7-Dimethylbenzo[b]thiophene is less common in the available scientific literature. However, its structure is confirmed by its unique CAS number and its use in the synthesis of derivatives like 2-Ethyl-5,7-dimethyl-1-benzothiophene. nih.gov
Physicochemical Properties of Dimethylated Benzo[b]thiophenes
The properties of dimethylated benzo[b]thiophenes can vary based on the position of the methyl groups. Below is a table summarizing available data for this compound and a closely related isomer for comparison.
| Property | This compound | 3,5-Dimethylbenzo[b]thiophene (B158624) |
| CAS Number | 45875-87-4 a2bchem.com | 1964-45-0 |
| Molecular Formula | C₁₀H₁₀S | C₁₀H₁₀S |
| Molecular Weight | 162.25 g/mol | 162.26 g/mol |
| Melting Point | Data not available | 138–140 °C acs.org |
| Boiling Point | Data not available | Data not available |
| Solubility | Insoluble in water, soluble in organic solvents cymitquimica.com | Insoluble in water, soluble in organic solvents cymitquimica.com |
Synthesis and Industrial Production
The synthesis of the benzo[b]thiophene core can be achieved through various methods, including the cyclization of substituted thiophenols with alkynes. For dimethylated derivatives, a common approach involves starting with the corresponding dimethylthiophenol. For instance, 3,5-dimethylthiophenol (B1346996) can be reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form intermediates that lead to 3,5-dimethylbenzo[b]thiophene derivatives.
While specific industrial-scale production methods for this compound are not widely documented, general strategies for substituted benzo[b]thiophenes often involve transition-metal-catalyzed reactions to ensure high yields and selectivity. rsc.org
Chemical Reactivity and Derivatization
The chemical reactivity of the benzo[b]thiophene ring system is influenced by the positions of the substituents. The thiophene ring is generally more reactive towards electrophilic substitution than the benzene ring. For dimethylated benzo[b]thiophenes, the methyl groups can influence the regioselectivity of these reactions.
Common reactions for benzo[b]thiophene derivatives include:
Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The thiophene ring can be reduced to its dihydro derivative. rsc.org
Electrophilic Substitution: The electron-rich thiophene ring can undergo reactions such as halogenation and nitration.
Derivatization of the methyl groups themselves is also possible, potentially leading to a wider range of functionalized compounds.
Applications in Scientific Research
Substituted benzo[b]thiophenes, including dimethylated variants, are valuable in scientific research. They serve as foundational structures for the synthesis of more elaborate molecules. For example, derivatives of 2,3-dimethylbenzo[b]thiophene have been used in the preparation of aminobenzo[b]thiophenes through palladium-catalyzed cross-coupling reactions. researchgate.net In materials science, the electronic properties of compounds like 2,3,4,7-tetramethylbenzo[b]thiophene (B14076045) suggest potential applications in organic electronics. smolecule.com
While direct applications of this compound in published research are not extensively detailed, its role as a key molecular scaffold can be inferred from its structural similarity to other well-studied dimethylated benzo[b]thiophenes. Its unique substitution pattern makes it a valuable, albeit less explored, building block for creating novel organic compounds with potentially interesting electronic or biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H10S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
5,7-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6H,1-2H3 |
InChI Key |
BBFDWPDXNYPRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CS2)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethylbenzo B Thiophene and Analogous Dimethylated Benzo B Thiophene Derivatives
Strategies for the Construction of the Benzo[b]thiophene Ring System
The formation of the benzo[b]thiophene core is a critical step in the synthesis of its derivatives. Several key strategies have been developed to achieve this, each with its own advantages and substrate scope.
Cyclization Reactions for Benzo[b]thiophene Ring Formation
Cyclization reactions are a cornerstone of benzo[b]thiophene synthesis. One prominent method involves the electrophilic cyclization of ortho-alkynyl thioanisoles. This approach utilizes an electrophile to trigger the intramolecular attack of the sulfur atom onto the alkyne, leading to the formation of the thiophene (B33073) ring. For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can efficiently promote the cyclization of o-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes. This reaction proceeds under moderate conditions and tolerates a variety of functional groups.
Another powerful cyclization technique is iodine-promoted photocyclization. This method has been successfully applied to the synthesis of fused benzo[b]thiophene derivatives and offers an alternative to traditional oxidative coupling or palladium-catalyzed intramolecular arylation.
Thiol-Based Annulation Approaches
Thiol-based annulation provides a direct route to the benzo[b]thiophene core by constructing the thiophene ring onto a pre-existing benzene (B151609) derivative. These methods often involve the reaction of a thiophenol with a suitable two-carbon synthon. For example, substituted thiophenols can react with α-halo-ketones or α-halo-acetaldehydes to form an intermediate that subsequently cyclizes to the benzo[b]thiophene. While specific examples for 5,7-dimethylbenzo[b]thiophene are not prevalent in the literature, the general principle suggests that 2,4-dimethylthiophenol could serve as a key starting material in such a synthetic sequence.
Nitro Displacement Methodologies for Benzo[b]thiophene-2-carboxylate Esters
A facile, one-step synthesis of methyl benzo[b]thiophene-2-carboxylates can be achieved from o-nitrobenzaldehydes. This method takes advantage of the nucleophilic displacement of the activated nitro group by a sulfur nucleophile, followed by a base-catalyzed ring closure. The reaction of an o-nitrobenzaldehyde with methyl thioglycolate in the presence of a base like potassium hydroxide (B78521) in aqueous DMF leads to the formation of the corresponding methyl benzo[b]thiophene-2-carboxylate. This strategy offers a direct route to functionalized benzo[b]thiophenes that can be further elaborated.
Regioselective Introduction of Methyl Substituents
The precise placement of methyl groups on the benzo[b]thiophene scaffold is crucial for tailoring its properties. This can be achieved either by starting with an appropriately substituted aromatic precursor or by introducing the methyl groups after the formation of the bicyclic ring system.
Synthesis from Pre-functionalized Aromatic Precursors
The most straightforward approach to ensure the desired 5,7-dimethyl substitution pattern is to begin with a benzene ring that already contains these methyl groups in the correct positions. For the synthesis of this compound, a logical starting material would be 2,4-dimethylthiophenol. This precursor contains the requisite 1,3-dimethyl substitution pattern on the benzene ring, which, upon cyclization to form the thiophene ring, will result in the methyl groups being located at the 5 and 7 positions of the final benzo[b]thiophene product.
A general synthetic route could involve the reaction of 2,4-dimethylthiophenol with an appropriate electrophile, such as chloroacetaldehyde (B151913) or a derivative, to form an S-alkylated intermediate. This intermediate can then be induced to cyclize under acidic conditions to yield this compound.
Table 1: Potential Precursors and Corresponding Benzo[b]thiophene Products
| Pre-functionalized Precursor | Resulting Dimethylated Benzo[b]thiophene |
| 2,4-Dimethylthiophenol | This compound |
| 3,5-Dimethylthiophenol (B1346996) | 4,6-Dimethylbenzo[b]thiophene |
| 2,5-Dimethylthiophenol | 5,8-Dimethylbenzo[b]thiophene (Hypothetical) |
Note: The table presents logical synthetic pathways based on established chemical principles.
Post-Cyclization Methylation Strategies (e.g., via Friedel-Crafts Alkylation Precursors)
Alternatively, methyl groups can be introduced onto an existing benzo[b]thiophene core. The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings. However, the regioselectivity of Friedel-Crafts alkylation on benzo[b]thiophene can be complex. Electrophilic substitution on the unsubstituted benzo[b]thiophene typically occurs at the C3 position of the thiophene ring, and to a lesser extent at the C2 position. Direct methylation of the benzene ring of the benzo[b]thiophene core is more challenging and often leads to a mixture of products.
To achieve specific methylation patterns, it is often more practical to introduce functional groups that can be later converted to methyl groups. For instance, Friedel-Crafts acylation of benzo[b]thiophene can introduce an acyl group, which can then be reduced to an alkyl group. The directing effects of existing substituents on the benzo[b]thiophene ring would play a crucial role in determining the position of acylation and subsequent methylation.
Advanced Catalytic Approaches in Dimethylbenzo[b]thiophene Synthesis
Recent advancements in catalysis have provided highly efficient and selective methods for the synthesis of dimethylated benzo[b]thiophenes. These approaches often offer milder reaction conditions, broader substrate scope, and improved yields compared to traditional methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds, which are essential for the synthesis of complex organic molecules like dimethylbenzo[b]thiophenes.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com While direct synthesis of this compound using this method is not extensively detailed, the reaction is widely applied to functionalize benzo[b]thiophene scaffolds. For instance, the amination of brominated benzo[b]thiophenes with various amines, including heterocyclic amines, has been successfully demonstrated. researchgate.netnih.gov The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is crucial for the success of these couplings. nih.gov Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in improving reaction rates and yields. wikipedia.org
Palladium catalysis is also instrumental in C-C bond formation. For example, 2,3-disubstituted benzo[b]thiophenes can be prepared by the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization. nih.gov Additionally, palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has been achieved through the cleavage of C-S and C-H bonds. rsc.org The one-pot conversion of thioenols to benzo[b]thiophenes has also been accomplished using simple palladium catalysts. rsc.org
Table 1: Examples of Palladium-Catalyzed Reactions for Benzo[b]thiophene Synthesis
| Reactants | Catalyst System | Product Type | Reference |
| Aryl Halides and Amines | Palladium Precursor + Phosphine Ligand (e.g., Xantphos) + Base (e.g., Cs2CO3) | Aminated Benzo[b]thiophenes | researchgate.netresearchgate.net |
| Terminal Acetylenes and o-Iodothioanisole | Palladium Catalyst | 2,3-Disubstituted Benzo[b]thiophenes | nih.gov |
| Thioenols | PdCl2 or PdCl2(cod) | Benzo[b]thiophenes | rsc.org |
Visible-Light Heterogeneous Photocatalysis in Benzo[b]thiophene Derivatization
Visible-light photocatalysis has emerged as a green and sustainable approach for organic synthesis, offering mild reaction conditions and unique reactivity. This method utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical transformations.
The synthesis of substituted benzo[b]thiophenes can be achieved through a photocatalytic radical annulation process. acs.orgorganic-chemistry.org In this method, o-methylthio-arenediazonium salts react with alkynes under green light irradiation in the presence of an organic dye catalyst like Eosin Y. acs.orgorganic-chemistry.orgnih.gov This process avoids the use of transition metals and high temperatures. acs.orgorganic-chemistry.org The reaction proceeds via a radical pathway involving aryl, vinyl, and sulfuranyl radicals, followed by cyclization. organic-chemistry.org This methodology has been shown to be effective for a range of substituted diazonium salts and alkynes, affording the desired benzo[b]thiophene derivatives in moderate to good yields. organic-chemistry.org
Another visible-light-driven approach involves the intramolecular C-S bond formation of phenylethenethiol derivatives using Eosin Y as an organophotoredox catalyst under an air atmosphere at room temperature. researchgate.net This transition-metal-free method is environmentally benign and tolerates a wide variety of functional groups. researchgate.net
Electrochemically-Promoted Synthesis Pathways
Electrochemical methods provide an alternative to traditional chemical reagents for promoting organic reactions, often leading to cleaner and more efficient processes.
The synthesis of dihydro-benzo[b]thiophene derivatives can be accomplished through the intramolecular electrochemical reductive cyclization of ortho-haloaryl allyl thioethers. tandfonline.com This reaction is catalyzed by Ni(II) complexes with cyclam ligands and is performed in a one-compartment cell with a sacrificial magnesium anode and a carbon fiber cathode. tandfonline.com
More recently, an electrochemical method for the synthesis of 2-aryl-substituted benzothiophenes has been developed using paired electrolysis. xmu.edu.cn This process involves the reaction of 2-methylthiobenzene diazonium salts with alkynes. The proposed mechanism involves the electrochemical reduction of the diazonium salt at the cathode to generate an aryl radical, which then undergoes a cascade of reactions including addition to the alkyne, intramolecular cyclization, and subsequent anodic oxidation to yield the final product. xmu.edu.cn
Copper-Catalyzed and -Mediated Amination and Cross-Coupling Reactions
Copper-based catalysts offer a more economical alternative to palladium for certain cross-coupling reactions.
Copper-catalyzed methodologies have been developed for the synthesis of various benzo[b]thiophene derivatives. For instance, a domino process using a copper catalyst and xanthate as a sulfur source can produce 2-acyldihydrobenzo[b]thiophenes and 2-acylbenzo[b]thiophenes from 2-iodoketones. rsc.org Another copper-catalyzed domino reaction allows for the synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization of 2-iodophenyl ketones with xanthate. rsc.org
Furthermore, the synthesis of benzo[b]thiophene-fused imidazopyridines has been achieved through a copper-catalyzed tandem cross-coupling reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide (B99878) (K₂S) as the sulfur source. researchgate.net This reaction involves the formation of two C-S bonds via the cleavage of C-H and C-X bonds. researchgate.net Copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has also been reported to produce benzo[d] acs.orgtandfonline.comthiazin-2-yl phosphonates. nih.gov
Intramolecular Dehydrogenative C–S Bond Formation Routes
Intramolecular dehydrogenative C–S bond formation represents an atom-economical approach to constructing the thiophene ring of benzo[b]thiophenes.
A direct synthesis of 2-aminobenzo[b]thiophenes has been achieved from substituted thioamides of 2-arylacetic acids through a rapid intramolecular cross-dehydrogenative cyclization. researchgate.net This transformation is mediated by hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent. The method is operationally simple and tolerates a variety of substituents. researchgate.net
Copper-catalyzed intramolecular C-S bond formation has also been utilized in the synthesis of benzo[b]thiophenes from thio-Ugi adducts containing a thioamide group under microwave irradiation. nih.gov
One-Pot Synthetic Protocols
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste.
A one-pot strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes has been developed involving an iodine-mediated iodocyclization of 2-alkynylthioanisoles followed by an alkylation reaction. nih.gov This methodology allows for the creation of complex substitution patterns in a single step under mild conditions. nih.gov
Another one-pot procedure involves the metal-free C-S cross-coupling of nitroaryl halides with thiols in recyclable poly(ethylene glycol), followed by in situ reduction of the nitro group to afford amine-substituted aryl sulfides. nih.gov This method has been extended to the synthesis of phenylbenzo[b]thiophene derivatives from nitro- and aldehyde-substituted aryl halides and benzyl (B1604629) thiols. nih.gov
Chemical Reactivity and Derivatization of 5,7 Dimethylbenzo B Thiophene
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In benzo[b]thiophene, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. chemicalbook.com The substitution pattern is dictated by the relative stability of the resulting carbocation intermediates. For the parent benzo[b]thiophene, substitution typically occurs at the C3 position, and if that is blocked, at the C2 position. chemicalbook.com
The directing effects of the two methyl groups at the C5 and C7 positions of 5,7-dimethylbenzo[b]thiophene are crucial. Methyl groups are activating and ortho-, para-directing. Therefore, they enhance the electron density of the benzene ring, potentially making it more competitive for electrophilic attack compared to the unsubstituted analogue. However, the inherent reactivity of the thiophene ring often still dominates.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. youtube.com
Halogenation: Introduction of a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid like FeBr₃ or AlCl₃. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. chemicalbook.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. youtube.com
For this compound, electrophilic attack is expected to preferentially occur at the C3 position of the thiophene ring. Should the C3 position be occupied, the C2 position would be the next most likely site. Electrophilic substitution on the benzene ring, directed by the methyl groups, would likely occur at the C4 and C6 positions, although this is generally less favored than substitution on the thiophene moiety.
Oxidation Reactions Leading to Sulfone Derivatives (e.g., 1,1-Dioxides)
Oxidation of the sulfur atom in the thiophene ring of this compound leads to the formation of the corresponding sulfoxide (B87167) (1-oxide) and subsequently the sulfone (1,1-dioxide). These oxidized derivatives have distinct chemical properties and are valuable intermediates in organic synthesis.
The oxidation of benzothiophenes to their sulfones can be achieved using various oxidizing agents. organic-chemistry.org A common method involves the use of hydrogen peroxide in acetic acid. chemicalbook.comnih.gov Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed; however, careful control of reaction conditions is necessary to selectively obtain the sulfoxide or the sulfone. chemicalbook.com For instance, the use of m-CPBA can yield the sulfoxide, while further oxidation leads to the sulfone. chemicalbook.com More recent methods have utilized systems like hydrogen peroxide with phosphorus pentoxide or methyltrioxorhenium(VII) as a catalyst for efficient and selective oxidation. researchgate.netnih.gov
The resulting this compound-1,1-dioxide is a significantly different molecule in terms of reactivity. The sulfone group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack but activates it as a dienophile in cycloaddition reactions. researchgate.netresearchgate.net
| Starting Material | Oxidizing Agent | Product |
| This compound | Hydrogen Peroxide/Acetic Acid | This compound-1,1-dioxide |
| This compound | m-CPBA (1 equivalent) | This compound-1-oxide |
| This compound | m-CPBA (excess) | This compound-1,1-dioxide |
| This compound | H₂O₂/P₂O₅ | This compound-1,1-dioxide researchgate.net |
| This compound | H₂O₂/CH₃ReO₃ | This compound-1,1-dioxide nih.gov |
Metalation and Subsequent Functionalization Reactions
Metalation of the benzothiophene (B83047) ring system provides a powerful method for introducing a wide range of functional groups through the reaction of the resulting organometallic intermediate with various electrophiles.
Halogen-metal exchange is a common strategy for the regioselective generation of organometallic reagents. wikipedia.org This typically involves the reaction of a halogenated benzothiophene with an organolithium reagent, such as n-butyllithium or t-butyllithium. nih.govias.ac.in The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
For this compound, a bromo or iodo substituent would first need to be introduced, likely at the C2 or C3 position via electrophilic halogenation. Subsequent treatment with an alkyllithium reagent at low temperatures would generate the corresponding lithiated species. This lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. For instance, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce an alcohol. chemicalbook.com
A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles under non-cryogenic conditions, which can be advantageous for practical applications. nih.gov
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to functionalize benzothiophene derivatives. researchgate.net These reactions typically require a halogenated or triflated benzothiophene as one coupling partner and an organometallic or unsaturated organic compound as the other.
For this compound, a halogenated derivative (e.g., 2-bromo-5,7-dimethylbenzo[b]thiophene) could be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or a terminal alkyne (Sonogashira reaction) in the presence of a suitable palladium catalyst and base. researchgate.net These reactions provide access to a diverse array of substituted benzothiophenes with applications in materials and medicinal chemistry.
Recent advances have also focused on the direct C-H activation and functionalization of benzothiophenes, which avoids the need for pre-functionalization with a halogen. researchgate.net For instance, palladium-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides has been reported. nih.gov
| Reaction Type | Coupling Partners | Catalyst System | Product Type |
| Suzuki Coupling | Halogenated this compound + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl- or vinyl-substituted this compound |
| Heck Coupling | Halogenated this compound + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | Alkenyl-substituted this compound |
| Sonogashira Coupling | Halogenated this compound + Terminal Alkyne | Pd catalyst + Cu co-catalyst + Base | Alkynyl-substituted this compound researchgate.net |
| C-H Arylation | This compound + Aryl Halide | Pd catalyst + Ligand + Base | Aryl-substituted this compound |
Functional Group Interconversions and Modifications on Methyl Substituents
The two methyl groups at the C5 and C7 positions of this compound are also amenable to chemical modification. These transformations can provide access to a wider range of derivatives with altered physical, chemical, and biological properties.
One common reaction of benzylic methyl groups is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This would convert one or both methyl groups to bromomethyl groups. These bromomethyl derivatives are versatile intermediates that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles.
Oxidation of the methyl groups is another possible transformation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the methyl groups to carboxylic acids. Milder oxidation conditions could potentially yield aldehydes.
Cycloaddition Reactions and Formation of Fused Polycyclic Systems (e.g., Diels-Alder)
The thiophene ring of benzo[b]thiophene is generally a poor diene in Diels-Alder reactions due to its aromatic character. nih.gov However, oxidation of the sulfur atom to a sulfone significantly alters its reactivity. The resulting benzo[b]thiophene-1,1-dioxide is an excellent dienophile and can also act as a diene in certain [4+2] cycloaddition reactions. researchgate.netresearchgate.net
When acting as a dienophile, this compound-1,1-dioxide can react with various dienes to form tricyclic adducts. Conversely, it can also function as a diene, reacting with dienophiles like maleimides or alkynes, to construct more complex polycyclic systems. rsc.orgresearchgate.net These reactions often proceed with the extrusion of sulfur dioxide upon heating, leading to the formation of substituted naphthalenes or other polycyclic aromatic hydrocarbons.
The Diels-Alder reaction of benzo[b]thiophene S,S-dioxides with various dienophiles provides a powerful method for the synthesis of complex, fused ring systems. researchgate.netacs.org For example, reaction with furan (B31954) derivatives or cyclopentadienes can lead to the formation of bridged cycloadducts. researchgate.net
Advanced Spectroscopic and Structural Characterization of 5,7 Dimethylbenzo B Thiophene
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For 5,7-Dimethylbenzo[b]thiophene (C₁₀H₁₀S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀S |
| Calculated Exact Mass | 162.0503 |
| Observed [M+H]⁺ or [M]⁺˙ | A value matching the calculated mass to within a few parts per million (ppm) |
Note: The observed mass would be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The compound would first be separated from any impurities on a GC column, and its retention time would be recorded. Upon elution, it would enter the mass spectrometer, where it is ionized (typically by electron impact, EI), and a mass spectrum is generated. The resulting mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can help confirm the structure. A likely fragmentation would involve the loss of a methyl group.
| Technique | Expected Observation |
| Gas Chromatography | A distinct peak at a specific retention time under defined chromatographic conditions. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺˙): A peak at m/z = 162. Key Fragments: A significant peak at m/z = 147, corresponding to the loss of a methyl radical ([M-CH₃]⁺). |
Note: Retention time and fragmentation abundances are determined experimentally.
Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and less volatile molecules. While this compound is a relatively nonpolar molecule, ESI-MS analysis could be performed, often resulting in the observation of the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. The applicability and resulting spectra would be highly dependent on the solvent system and analytical conditions used. Due to the nature of the compound, techniques like GC-MS with electron ionization are generally more common for its analysis.
| Ionization Mode | Expected Ion | Expected m/z |
| Positive ESI | Protonated Molecule [M+H]⁺ | 163.0581 |
| Positive ESI | Sodium Adduct [M+Na]⁺ | 185.0401 |
Note: The formation and abundance of these ions are dependent on experimental conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and probing the molecular structure of a compound. By analyzing the interaction of infrared radiation with this compound, its characteristic vibrational modes can be determined.
Infrared (IR) Spectroscopy (FTIR, ATR-IR, Near IR)
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the vibrational modes of this compound. The absorption of infrared radiation excites the molecule into higher vibrational states, and the frequencies of these absorptions are characteristic of the specific bonds and functional groups present.
The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its molecular structure. These include:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the benzene (B151609) and thiophene (B33073) rings typically appear in the region of 3100-3000 cm⁻¹ libretexts.org.
Aliphatic C-H Stretching: The methyl (CH₃) groups at positions 5 and 7 will show characteristic symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range libretexts.org.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
Methyl C-H Bending: The methyl groups will also exhibit characteristic bending (deformation) vibrations. The asymmetric bending mode is typically observed around 1460 cm⁻¹, while the symmetric bending (umbrella) mode appears near 1375 cm⁻¹.
C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is generally weaker and appears at lower frequencies, typically in the 700-600 cm⁻¹ range.
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring influences the position of strong out-of-plane C-H bending vibrations, which are expected in the 900-675 cm⁻¹ region and can provide information about the arrangement of substituents libretexts.org.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2975 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Methyl C-H Bend (asymmetric) | ~1460 | Medium |
| Methyl C-H Bend (symmetric) | ~1375 | Medium |
| C-S Stretch | 700 - 600 | Weak to Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.
While a specific single-crystal X-ray diffraction study for this compound has not been identified in the surveyed literature, studies on similar substituted benzothiophene (B83047) derivatives provide insights into the likely crystal packing and molecular geometry nih.govnih.govjuniperpublishers.comnih.govresearchgate.netresearchgate.net. For instance, the crystal structures of other alkylated rsc.orgbenzothieno[3,2-b]benzothiophene derivatives reveal a lamellar structure with molecules often arranged in a "herringbone" fashion nih.gov. This arrangement is common for planar aromatic molecules and is driven by π-π stacking and van der Waals interactions.
In the anticipated crystal structure of this compound, the planar benzo[b]thiophene core would likely form stacks, with the methyl groups influencing the intermolecular spacing and potentially the electronic properties in the solid state. The thiophene ring is expected to be essentially planar juniperpublishers.com. The analysis of intermolecular contacts through techniques like Hirshfeld surface analysis could further elucidate the nature and extent of interactions such as C-H···π interactions within the crystal lattice nih.gov.
Without experimental data, specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound cannot be provided. However, based on related structures, a monoclinic or orthorhombic crystal system would be a reasonable expectation.
Electrochemical Characterization Techniques
Electrochemical techniques are vital for probing the redox properties of molecules, providing information on their ability to donate or accept electrons. This is particularly relevant for aromatic and heterocyclic compounds like this compound, as these properties are key to their potential applications in electronic materials.
Cyclic Voltammetry for Redox Profile Analysis
Cyclic voltammetry (CV) is a widely used electrochemical method to study the oxidation and reduction processes of a substance. By measuring the current that develops in an electrochemical cell as the potential is varied, one can determine the oxidation and reduction potentials of the analyte.
For this compound, the primary electrochemical process of interest is its oxidation, which involves the removal of an electron from the π-system of the molecule. The presence of electron-donating methyl groups at the 5 and 7 positions is expected to lower the oxidation potential compared to the unsubstituted benzo[b]thiophene, making it easier to oxidize.
While specific CV data for this compound is not available in the provided search results, studies on other substituted benzothiophenes indicate that the oxidation potentials are influenced by the nature and position of the substituents nih.gov. For example, alkoxy-substituted benzo[b]thiophenes have been studied for their electron-donating properties nih.gov. It is anticipated that this compound would exhibit an irreversible or quasi-reversible oxidation wave at a potential characteristic of an electron-rich aromatic system.
A representative table of expected electrochemical data, based on analogous compounds, is presented below.
| Parameter | Expected Value | Comments |
|---|---|---|
| Oxidation Potential (Epa) | +1.0 to +1.5 V (vs. Ag/AgCl) | Value is an estimate based on similar substituted benzothiophenes. The exact value depends on the solvent and electrolyte used. |
| Redox Process | Likely Irreversible | Oxidation of many thiophene-based compounds is often followed by chemical reactions, leading to irreversibility. |
Other Advanced Analytical Techniques for Compound Purity and Characterization
Beyond the core techniques, other spectroscopic methods are essential for a full characterization of this compound, particularly for confirming its purity and understanding its electronic structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions wikipedia.org.
The UV-Vis spectrum of benzo[b]thiophene shows characteristic absorption bands, and the presence of methyl substituents is expected to cause a bathochromic (red) shift in the absorption maxima due to their electron-donating nature, which raises the energy of the highest occupied molecular orbital (HOMO) researchgate.net. The absorption spectrum of this compound is therefore predicted to show strong absorptions in the UV region.
Comparing the absorption spectra of benzene and thiophene to that of benzo[b]thiophene illustrates the favorable features of the condensed system, with the 'hybrid' molecule being significantly more emissive researchgate.net. The unique structural framework of benzothiophene, characterized by a fused thiophene ring, facilitates high charge carrier mobility and enhances light absorption capabilities across the UV-Vis spectrum mdpi.com.
Based on data for related compounds, the expected UV-Vis absorption data for this compound is summarized below.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π | ~230 - 240 | High |
| π → π | ~260 - 270 | Medium |
| π → π* | ~290 - 310 | Medium to Low |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique for studying chemical species that have one or more unpaired electrons. Such species include free radicals, radical ions, and transition metal complexes. For a molecule like this compound, which is a diamagnetic species with no unpaired electrons in its ground state, EPR spectroscopy becomes relevant when it is converted into a paramagnetic species, such as a radical cation or radical anion.
The generation of the this compound radical cation (C₁₀H₁₀S⁺•) or radical anion (C₁₀H₁₀S⁻•) can be achieved through chemical or electrochemical oxidation or reduction. Once formed, the EPR spectrum of these radical ions would provide detailed information about the distribution of the unpaired electron's spin density across the molecule.
The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (hfc). The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-factors are typically close to that of a free electron (approximately 2.0023).
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei with non-zero nuclear spin, such as ¹H (nuclear spin I = 1/2) and ³³S (nuclear spin I = 3/2, though with a low natural abundance of 0.75%). The resulting hyperfine coupling constants are directly proportional to the spin density at that nucleus. In the case of the this compound radical ions, analysis of the hyperfine couplings to the various protons (the two methyl groups and the aromatic protons) would allow for the mapping of the spin density distribution throughout the benzothiophene ring system. This information is crucial for understanding the electronic structure and reactivity of these radical species.
While the principles of EPR spectroscopy are well-established, a review of available scientific literature indicates a lack of specific, published experimental EPR data for the radical ions of this compound. Therefore, the following table represents the typical parameters that would be determined from such an experimental study, rather than reported values.
Table 1: Hypothetical EPR Spectroscopic Parameters for this compound Radical Ion
| Parameter | Symbol | Potential Information Gained |
| g-factor | g | Provides insight into the overall electronic environment of the unpaired electron. |
| Hyperfine Coupling Constant (Methyl Protons) | a(H) | Indicates the extent of spin delocalization onto the methyl groups at positions 5 and 7. |
| Hyperfine Coupling Constant (Aromatic Protons) | a(H) | Reveals the spin density distribution on the benzene and thiophene rings. |
| Hyperfine Coupling Constant (Sulfur-33) | a(³³S) | If detectable, would provide direct information about the spin density on the sulfur atom. |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. The analysis of this compound, which has the molecular formula C₁₀H₁₀S, involves the combustion of a precisely weighed sample to convert carbon to carbon dioxide and hydrogen to water. The sulfur content is typically determined by other methods, such as high-temperature decomposition followed by infrared detection of the resulting sulfur dioxide.
The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Sulfur: ~32.06 u). The molecular weight of C₁₀H₁₀S is approximately 162.26 g/mol .
The calculated theoretical percentages serve as a benchmark against which experimental results are compared to confirm the purity and identity of a sample.
Table 2: Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight (u) | Moles in Formula | Molar Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 74.02 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 6.21 |
| Sulfur | S | 32.06 | 1 | 32.06 | 19.77 |
| Total | C₁₀H₁₀S | 162.25 | 100.00 |
Computational and Theoretical Studies on 5,7 Dimethylbenzo B Thiophene
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of 5,7-Dimethylbenzo[b]thiophene. These calculations provide optimized molecular geometry and a wealth of information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity and stability. nih.gov A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For aromatic compounds like this compound, DFT calculations can precisely determine this energy gap.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior:
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2. A harder molecule is less reactive. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electronegativity (χ): The power of an atom to attract electrons, calculated as χ ≈ (I + A) / 2.
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as ω = χ² / (2η). mdpi.com
These parameters, derived from DFT calculations, allow for a quantitative prediction of the stability and reactivity of this compound, guiding its potential applications in synthesis and materials science.
Table 1: Illustrative Global Reactivity Descriptors for Benzo[b]thiophene Derivatives (Calculated via DFT) Note: The following values are illustrative for a generic benzo[b]thiophene system and not specific to the 5,7-dimethyl derivative.
| Parameter | Symbol | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.20 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.85 | Electron-accepting ability |
| Energy Gap | ΔE | 4.35 | High kinetic stability |
| Chemical Hardness | η | 2.175 | Less reactive |
| Chemical Softness | S | 0.460 | More resistant to reaction |
| Electrophilicity Index | ω | 1.85 | Moderate electrophile |
Molecular Modeling and Conformational Analysis
Molecular modeling is used to generate and analyze the three-dimensional structure of molecules. For a largely planar and rigid molecule like this compound, conformational analysis primarily focuses on the orientation of the methyl group substituents. While the fused ring system itself has very limited flexibility, the rotational barriers of the methyl groups can be calculated.
Computational methods can determine the most stable arrangement of these groups by performing a potential energy surface (PES) scan. This involves systematically rotating the C-C bonds connecting the methyl groups to the aromatic ring and calculating the energy at each step. The resulting energy profile reveals the lowest energy conformations. While these rotations are typically very fast at room temperature, understanding the energy barriers can be important in studies of molecular recognition and crystal packing. For most purposes, this compound is treated as a planar molecule with free rotation of the methyl groups.
Theoretical Studies of Reaction Mechanisms and Selectivity
For benzo[b]thiophene systems, a common reaction is electrophilic aromatic substitution. Theoretical studies can predict which positions on the ring are most susceptible to attack by an electrophile. This is often accomplished by calculating the distribution of electron density and using Fukui functions, which indicate the propensity of each atomic site for nucleophilic, electrophilic, or radical attack. nih.gov For this compound, calculations would likely show that the electron-donating methyl groups activate the benzene (B151609) ring, influencing the preferred sites of substitution. The thiophene (B33073) ring also has its own reactivity patterns that can be elucidated through these computational models.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is crucial for the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. uni-bonn.de The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. globalresearchonline.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure verification. nih.gov
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. globalresearchonline.net These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. iosrjournals.org The predicted IR spectrum for this compound would show characteristic peaks for aromatic C-H stretching, C=C stretching within the rings, C-S stretching of the thiophene ring, and various bending modes associated with the substituted aromatic system. globalresearchonline.netiosrjournals.org
Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These are representative values based on typical ranges for similar structures and are not the result of a specific calculation on this molecule.
| Spectroscopy Type | Predicted Feature | Typical Value/Range | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.0 ppm | Aromatic Protons (C-H) |
| ¹H NMR | Chemical Shift (δ) | 2.4 - 2.6 ppm | Methyl Protons (CH₃) |
| ¹³C NMR | Chemical Shift (δ) | 120 - 145 ppm | Aromatic Carbons (C) |
| ¹³C NMR | Chemical Shift (δ) | 15 - 25 ppm | Methyl Carbons (CH₃) |
| IR | Frequency (cm⁻¹) | 3000 - 3100 cm⁻¹ | Aromatic C-H Stretch |
| IR | Frequency (cm⁻¹) | 1450 - 1600 cm⁻¹ | Aromatic C=C Stretch |
| IR | Frequency (cm⁻¹) | 690 - 900 cm⁻¹ | C-H Out-of-plane Bend |
In Silico Approaches for Structure-Property Relationship Studies
In silico methods use computational models to establish relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, these studies can explore how variations in its structure affect its properties.
For instance, by computationally modeling a series of related dimethylbenzo[b]thiophene isomers, researchers can determine how the positions of the methyl groups influence properties like the HOMO-LUMO gap, dipole moment, and solubility. This systematic approach allows for the development of Quantitative Structure-Property Relationships (QSPR). These models can then be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of molecules with desired characteristics for applications in materials science, such as organic electronics, or in medicinal chemistry.
Research Applications of 5,7 Dimethylbenzo B Thiophene in Advanced Materials and Chemical Sciences
Applications in Organic Electronics and Optoelectronic Materials
Derivatives of benzo[b]thiophene have been extensively investigated for their potential in organic electronics and optoelectronics due to their rigid, planar structure and electron-rich nature, which facilitate charge transport and tuneable photophysical properties.
Benzo[b]thiophene derivatives are promising materials for the active layer in organic field-effect transistors (OFETs). The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor. Fused thiophene (B33073) structures, including those based on benzo[b]thiophene, have demonstrated the ability to form highly ordered thin films, which is crucial for efficient charge transport. mdpi.com For instance, derivatives of benzo[b]thieno[2,3-d]thiophene have been synthesized and utilized as solution-processable small molecular organic semiconductors for OFETs. mdpi.com These materials have shown p-channel behavior with notable hole mobilities. mdpi.com While specific performance data for 5,7-dimethylbenzo[b]thiophene in OFETs is not extensively documented, the general performance of related compounds suggests its potential.
Table 1: Representative OFET Performance of Benzo[b]thiophene-based Materials
| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | 0.005 | > 10⁶ | Solution Shearing |
This table presents data for benzo[b]thiophene derivatives to illustrate the potential of this class of compounds in OFET applications.
In the realm of organic photovoltaics (OPVs), benzo[b]thiophene derivatives serve as excellent electron-donor materials in the active layer of solar cells. The efficiency of these devices is influenced by factors such as the material's ability to absorb sunlight and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Small molecules based on the benzo[1,2-b:4,5-b']dithiophene unit, a larger analogue of benzo[b]thiophene, have been designed for high-performance solution-processed organic solar cells, achieving significant power conversion efficiencies (PCEs). nankai.edu.cn One such small molecule, when paired with a fullerene acceptor, yielded a PCE as high as 7.38%. nankai.edu.cn This highlights the promise of the benzo[b]thiophene core in designing efficient donor materials for OPVs.
Table 2: Photovoltaic Performance of a Benzo[b]dithiophene-based Small Molecule
| Donor Molecule | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
|---|
This table showcases the performance of a small molecule containing a benzo[b]dithiophene core to demonstrate the potential of such structures in OPV applications.
The rigid and planar structure of the benzo[b]thiophene scaffold makes it a suitable component for light-emitting materials and dyes. Derivatives of dibenzo[b,d]thiophene, which contains two benzene (B151609) rings fused to a central thiophene, have been developed as host materials and hole-blocking materials in phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org These materials exhibit high thermal stability and deep HOMO energy levels, which are crucial for efficient device performance. rsc.org Furthermore, donor-π-acceptor (D-π-A) type molecules incorporating a thieno[3,2-b]thiophene (B52689) linker have been synthesized and shown to be efficient emitters in OLEDs, with a device exhibiting a maximum external quantum efficiency of 4.61%. beilstein-journals.org
The intrinsic electronic properties of benzo[b]thiophene derivatives make them valuable as organic semiconducting materials for transistors. dntb.gov.ua The ability to modify the benzo[b]thiophene core allows for the fine-tuning of its semiconducting properties, such as the bandgap and charge carrier mobility. Research has shown that fused thiophene-based organic semiconductors can exhibit enhanced air stability and reliable electrical performance in ambient environments. mdpi.com The development of solution-processable benzo[b]thiophene derivatives is particularly significant as it allows for the fabrication of electronic devices using low-cost printing techniques. mdpi.com
Role as Building Blocks and Intermediates in Complex Organic Synthesis
Beyond their direct applications in materials, benzo[b]thiophenes, including this compound, are versatile building blocks and intermediates in the synthesis of more complex organic molecules and pharmaceutically important compounds. dntb.gov.ua The benzo[b]thiophene nucleus can be readily functionalized at various positions, allowing for its incorporation into larger, more complex structures through reactions such as palladium-catalyzed cross-coupling. researchgate.net For example, 3-iodobenzo[b]thiophene (B1338381) derivatives can be synthesized and subsequently used in Sonogashira coupling reactions to form new C-C bonds. dergipark.org.tr The synthesis of thiahelicenes, which are of interest for molecular electronics, has utilized benzo[b]thiophene derivatives as key fragments. frontiersin.org
Catalytic Applications and Development of Benzo[b]thiophene-Based Catalysts
The benzo[b]thiophene framework can be incorporated into the structure of ligands for metal catalysts or even act as an organocatalyst itself. For instance, 3-iodo-2-(p-tolyl)benzo[b]thiophene has been synthesized and demonstrated to have electrocatalytic activity for hydrazine (B178648) oxidation when used as an anode catalyst in fuel cells. dergipark.org.trdoaj.org In another application, thioether-functionalized N-heterocyclic carbene (NHC) ligands, which can be derived from thiophene-containing precursors, have been used to create palladium(II) complexes that are active in Suzuki-Miyaura cross-coupling reactions. nih.gov The electron-rich sulfur atom and the aromaticity of the benzo[b]thiophene core can play a role in stabilizing metal centers and influencing the reactivity of the resulting coordination compounds. researchgate.net
Exploration of Redox Properties for Chemical Antioxidant Research
A comprehensive search for studies detailing the redox properties and antioxidant potential of this compound has yielded no specific results. The antioxidant activity of the benzo[b]thiophene scaffold is generally attributed to its electron-rich heterocyclic system, which can participate in electron or hydrogen atom donation to neutralize free radicals. Research into other derivatives, such as diarylamine and tetrahydrobenzo[b]thiophene analogues, has shown promising antioxidant capabilities. These studies often evaluate parameters like radical scavenging activity (e.g., against DPPH radicals) and reducing power.
However, without experimental data on this compound, it is not possible to provide a quantitative assessment of its antioxidant efficacy. Key data points, such as its oxidation potential and half-maximal inhibitory concentration (IC50) in various antioxidant assays, remain undetermined in the current body of scientific literature. The influence of the specific placement of the two methyl groups at the 5- and 7-positions on the benzene ring portion of the molecule on its redox behavior has not been explicitly investigated or reported.
Development of Chemical Sensors
Similarly, there is a lack of specific research on the application of this compound in the design and fabrication of chemical sensors. The benzo[b]thiophene core, with its conjugated π-electron system, can be a valuable component in organic electronic materials used for sensing. Modifications to the core structure can tune its electronic and photophysical properties, making it responsive to specific analytes. For instance, functionalized benzo[b]thiophene derivatives have been explored for the detection of various chemical species.
Despite this potential, no published studies were found that utilize this compound as the active sensing material, a precursor, or a significant component in a chemical sensor. Consequently, there is no data available on its performance metrics, such as sensitivity, selectivity, limit of detection, or response time to any particular analyte. The development of sensors based on this specific compound remains an unexplored area of research.
Future Research Directions for 5,7 Dimethylbenzo B Thiophene
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 5,7-Dimethylbenzo[b]thiophene and its analogues will heavily emphasize green and sustainable chemistry principles. Current reliance on petroleum-based solvents and multi-step reactions that generate significant hazardous waste is unsustainable. proquest.com Research is anticipated to pivot towards methodologies that improve atom economy, reduce energy consumption, and utilize environmentally benign reagents and solvents. proquest.com
Key areas of development include:
Catalysis in Aqueous Media : Overcoming the traditional view of water as a poor solvent for organic synthesis will be crucial. proquest.com The development of novel catalyst systems, such as specialized gold(I) complexes, that function efficiently in aqueous micellar media could revolutionize benzothiophene (B83047) synthesis. proquest.comcalstate.edu This approach minimizes the use of volatile organic compounds (VOCs), aligning with green chemistry goals.
Electrochemical Synthesis : As a green and practical alternative to chemical oxidants, electrosynthesis offers a powerful tool for constructing benzothiophene rings. acs.org Future work could adapt electrochemical methods for the synthesis of this compound, potentially under transition-metal- and oxidant-free conditions, using continuous-flow systems to improve efficiency and selectivity. acs.org
Photocatalysis : Visible-light photocatalysis represents a mild and efficient route to benzothiophenes, avoiding the need for metal catalysts and high temperatures. acs.org Employing organic dyes and green light to initiate radical annulation processes could provide a regioselective pathway to substituted this compound derivatives. acs.orgorganic-chemistry.org
These sustainable approaches promise not only to reduce the environmental impact of synthesis but also to potentially provide access to novel derivatives through unique reaction pathways.
Exploration of Unconventional Reactivity Pathways for Diversification
Beyond improving existing synthetic routes, a significant future direction lies in exploring the unconventional reactivity of the this compound core to enable rapid diversification and the construction of complex molecular architectures. Research will likely move beyond simple functionalization to investigate novel bond-forming strategies.
Promising areas for exploration include:
Domino and Tandem Reactions : Designing multi-component domino reactions that form several bonds in a single operation represents a highly efficient strategy. researchgate.net Future studies could develop tandem processes starting from precursors of this compound that involve sequences like condensation, Michael addition, and intramolecular cyclization to build highly functionalized derivatives in one pot. researchgate.net
Dearomative Cycloadditions : Investigating dearomative [3+2] cycloaddition reactions with the benzothiophene core could provide access to unique, three-dimensional fused polycyclic structures. researchgate.net Such pathways would significantly expand the available chemical space for drug discovery and materials science.
C-H Functionalization : Direct C-H functionalization is a powerful tool for modifying aromatic systems without the need for pre-functionalized starting materials, thereby improving atom economy. organic-chemistry.org Developing selective methods to activate and functionalize the C-H bonds of the this compound scaffold would provide a versatile platform for introducing a wide range of substituents.
These explorations into novel reactivity will be instrumental in generating libraries of complex derivatives for screening in various applications.
Rational Design of Derivatives for Enhanced Material Performance and Specific Research Applications
The rational design of novel this compound derivatives is a cornerstone of future research, aiming to create molecules with tailored properties for specific, high-value applications. rsc.org By strategically modifying the core structure, researchers can fine-tune electronic, optical, and biological activities.
For Material Performance:
Organic Electronics : The benzothiophene scaffold is a key component in organic semiconductors. mdpi.com Future work will focus on designing this compound derivatives with extended π-conjugation to modulate the electronic structure for applications in organic field-effect transistors (OFETs) and organic solar cells. mdpi.commdpi.com The strategic oxidation of the sulfur atom to the corresponding S,S-dioxide is another powerful method to transform the electron-donating character of the thiophene (B33073) ring, thereby tuning the material's electronic and photophysical properties. mdpi.com
For Specific Research Applications:
Medicinal Chemistry : The benzothiophene core is a privileged scaffold in drug discovery, appearing in drugs like raloxifene (B1678788) and zileuton. nih.govwikipedia.org Future design efforts will focus on creating derivatives of this compound as specific inhibitors for therapeutic targets. bohrium.com Structure-activity relationship (SAR) studies will be crucial to guide the design of potent and selective agents for indications such as cancer and neurodegenerative diseases. nih.govnih.govwisdomlib.org
Molecular Probes : Derivatives can be designed as fluorescent probes or diagnostic agents. nih.gov By incorporating specific functionalities, these molecules can be used to study biological processes or as components in biosensors.
The following table outlines potential design strategies and their target applications.
| Design Strategy | Target Application | Desired Outcome |
|---|---|---|
| Extend π-conjugation (e.g., adding aromatic rings) | Organic Electronics (OFETs, PSCs) | Improved charge mobility, optimized energy levels |
| Introduce electron-withdrawing/donating groups | Organic Electronics, Molecular Sensors | Tuning of HOMO/LUMO energy levels, altered photophysical properties |
| Incorporate specific pharmacophores | Medicinal Chemistry (e.g., enzyme inhibitors) | Enhanced binding affinity and selectivity to biological targets |
| Attach fluorophores or biocompatible linkers | Biological Probes, Diagnostics | Fluorescence reporting, targeted delivery |
Advanced Integrated Characterization Methodologies
To fully understand the structure-property relationships of novel this compound derivatives, future research must employ a suite of advanced and integrated characterization techniques. While standard methods like NMR and mass spectrometry will remain essential, a deeper understanding requires more sophisticated approaches. derpharmachemica.com
Future characterization efforts should include:
Advanced Spectroscopic Techniques : Utilizing one- and two-dimensional NMR spectroscopy for unambiguous structure elucidation of complex derivatives will be critical. malayajournal.org
Thermal Analysis : For materials science applications, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are necessary to determine the thermal stability and phase behavior of new compounds, which are crucial parameters for device fabrication and longevity. mdpi.com
In-situ and Operando Characterization : To understand reaction mechanisms and the performance of materials in real-time, in-situ characterization techniques will be indispensable. These methods allow for the observation of chemical transformations or material property changes as they happen, providing invaluable mechanistic insights.
Synergistic Experimental and Computational Research Approaches
The synergy between experimental synthesis and computational modeling is essential for accelerating the discovery and optimization of new functional molecules. rsc.org This integrated approach allows for the pre-screening of candidate molecules, prediction of their properties, and a deeper understanding of experimental results.
Key synergistic activities for future research include:
Predictive Modeling : Using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic and optical properties of designed this compound derivatives before their synthesis. mdpi.com This can guide experimental efforts toward the most promising candidates for materials applications.
Molecular Docking : In medicinal chemistry, molecular docking studies are crucial for predicting the binding modes of potential drug candidates with their protein targets. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors.
Mechanistic Investigations : Computational analysis can provide detailed insights into reaction mechanisms, complementing experimental studies. By modeling transition states and reaction pathways, researchers can better understand how to optimize reaction conditions and selectivity.
The following table summarizes the interplay between experimental and computational methods.
| Research Area | Experimental Method | Computational Method | Synergistic Goal |
|---|---|---|---|
| Materials Science | Synthesis & Device Fabrication | DFT/TD-DFT Calculations | Predict electronic properties; guide design of high-performance materials. mdpi.com |
| Drug Discovery | Synthesis & Biological Assays | Molecular Docking & ADME Prediction | Rational design of potent inhibitors; predict drug-likeness. nih.govnih.gov |
| Reaction Development | Mechanistic Experiments | Transition State Modeling | Elucidate reaction pathways; optimize conditions for new syntheses. |
By embracing these future research directions, the scientific community can fully harness the potential of the this compound scaffold to develop next-generation materials and therapeutics.
Q & A
Q. How do adsorption mechanisms of this compound on mineral surfaces influence environmental remediation?
- Methodological Answer : Study phyllosilicate adsorption using periodic DFT models (e.g., SIESTA code) to simulate π-interactions and hydrogen bonding. Experimental validation involves X-ray Photoelectron Spectroscopy (XPS) to track sulfur binding energy shifts. Compare adsorption isotherms (Langmuir vs. Freundlich) to quantify surface affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
